
Diphenylcyclopropenone
Vue d'ensemble
Description
Il s'agit d'un agent sensibilisant expérimental utilisé pour traiter diverses affections cutanées, notamment l'alopécie areata et les verrues récalcitrantes . Le diphencyprone est connu pour induire une dermatite de contact allergique, qui est exploitée thérapeutiquement pour rediriger les attaques auto-immunes sur les follicules pileux, favorisant ainsi la repousse des cheveux .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le diphencyprone peut être synthétisé par réaction de la benzile avec la phénylhydrazine, suivie d'une cyclisation et d'une oxydation . Le composé est généralement préparé dans des solutions d'acétone ou de propylène glycol, cette dernière étant diluée avec de l'acétone au moment de l'application . La stabilité des solutions de diphencyprone est maintenue dans des conditions spécifiques, telles que le stockage dans des flacons en verre foncé à l'abri de la lumière du soleil et à des températures avoisinant 5 °C .
Méthodes de production industrielle : La production industrielle de diphencyprone implique des voies de synthèse similaires, mais à plus grande échelle, assurant la stabilité et la pureté du composé. Les solutions sont préparées dans des conditions contrôlées pour répondre aux normes requises pour l'utilisation thérapeutique .
Analyse Des Réactions Chimiques
Types de réactions : Le diphencyprone subit diverses réactions chimiques, notamment :
Oxydation : Le groupe carbonyle du diphencyprone peut être oxydé dans des conditions spécifiques.
Réduction : Le composé peut être réduit pour former différents dérivés.
Substitution : Des réactions de substitution électrophile aromatique peuvent se produire sur les noyaux phényles.
Réactifs et conditions courants :
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Réactifs électrophiles comme les halogènes ou les groupes nitro.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués du diphencyprone, qui peuvent avoir différentes propriétés thérapeutiques .
4. Applications de la recherche scientifique
Le diphencyprone a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la réactivité des cyclopropénones et de leurs dérivés.
Médecine : Principalement utilisé en dermatologie pour traiter l'alopécie areata, les verrues virales et les métastases cutanées du mélanome
Industrie : Employé dans le développement de formulations topiques à usage thérapeutique.
5. Mécanisme d'action
Le diphencyprone exerce ses effets en induisant une réponse immunitaire qui s'oppose à l'action des cellules autoréactives provoquant la perte de cheveux. Le composé déclenche une réaction inflammatoire, qui est censée détourner le système immunitaire de l'attaque des follicules pileux, permettant ainsi la repousse des cheveux . Des études utilisant le profilage des microarrays et des miRNA ont fourni des informations sur les cibles moléculaires et les voies impliquées dans ce processus .
Composés similaires :
Dinitrochlorobenzène : Un autre sensibilisant de contact utilisé en dermatologie.
Acide squarinique dibutylester : Utilisé à des fins thérapeutiques similaires.
Comparaison : Le diphencyprone est unique en son genre par sa capacité à induire une réponse immunitaire forte et soutenue, ce qui le rend particulièrement efficace pour traiter des affections comme l'alopécie areata et les verrues récalcitrantes . Contrairement au dinitrochlorobenzène, le diphencyprone a passé les tests de génotoxicité précliniques, ce qui en fait une option plus sûre pour une utilisation à long terme .
Applications De Recherche Scientifique
Alopecia Areata Treatment
Alopecia areata is an autoimmune condition characterized by hair loss. DPCP has emerged as a leading treatment option due to its efficacy in inducing hair regrowth.
- Efficacy : A meta-analysis involving 40 studies with 3,002 patients reported an overall hair regrowth rate of 69%, with complete regrowth in 23% of cases. The treatment showed varying effectiveness based on the type of alopecia, with 42% regrowth in alopecia totalis and 75% in other forms .
- Safety Profile : Common side effects included mild contact dermatitis (36%) and severe contact dermatitis (31%). The recurrence rate post-treatment was noted to be 37% .
- Case Studies : A retrospective study involving 142 patients indicated that DPCP treatment resulted in significant hair regrowth, particularly in patients with less than 50% hair loss before therapy. The study highlighted that treatment success was achieved in 71% of alopecia totalis patients .
Study Type | Sample Size | Hair Regrowth Rate | Complete Regrowth Rate | Common Side Effects |
---|---|---|---|---|
Meta-Analysis | 3002 | 69% | 23% | Mild dermatitis, lymphadenopathy |
Retrospective Study | 142 | 71% (totalis) | N/A | Itching, rash |
Molluscum Contagiosum Treatment
DPCP has also been studied for its effectiveness against molluscum contagiosum, a viral skin infection.
- Study Findings : In a controlled study of 24 patients, DPCP treatment resulted in an impressive 66.7% complete response rate after several sessions, demonstrating its potential as an effective treatment modality for this condition .
Comparative Efficacy Studies
Several studies have compared DPCP's effectiveness with other treatments for alopecia areata and molluscum contagiosum.
- Combination Therapies : Research indicates that combining DPCP with intralesional steroids enhances its efficacy for extensive alopecia areata cases .
- Protocol Variations : A comparative study showed that a new treatment protocol using DPCP resulted in faster initial hair regrowth compared to standard protocols, suggesting that treatment duration can be optimized without compromising safety .
Mécanisme D'action
Diphencyprone exerts its effects by inducing an immune response that opposes the action of autoreactive cells causing hair loss. The compound triggers an inflammatory reaction, which is hypothesized to divert the immune system away from attacking hair follicles, allowing for hair regrowth . Studies using microarray and miRNA profiling have provided insights into the molecular targets and pathways involved in this process .
Comparaison Avec Des Composés Similaires
Dinitrochlorobenzene: Another contact sensitizer used in dermatology.
Squaric Acid Dibutylester: Used for similar therapeutic purposes.
Comparison: Diphencyprone is unique in its ability to induce a strong and sustained immune response, making it particularly effective for treating conditions like alopecia areata and recalcitrant warts . Unlike dinitrochlorobenzene, diphencyprone has passed preclinical genetic-toxicity tests, making it a safer option for long-term use .
Activité Biologique
Diphenylcyclopropenone (DPCP) is a synthetic compound primarily recognized for its immunotherapeutic properties, particularly in the treatment of alopecia areata (AA). This article delves into the biological activity of DPCP, focusing on its efficacy, safety, mechanisms of action, and clinical applications.
Overview of this compound
DPCP is a contact sensitizer that induces an immune response when applied topically. Its primary use is in the treatment of alopecia areata, an autoimmune condition characterized by hair loss. The compound works by stimulating local immune responses, which may lead to hair regrowth in affected areas.
DPCP functions as a hapten that modifies proteins in the skin, leading to an immune-mediated response. This process involves:
- Activation of T-Cells : DPCP promotes the activation and proliferation of T-cells in the skin, which are crucial for mediating immune responses.
- Cytokine Release : The application of DPCP results in the release of pro-inflammatory cytokines that contribute to hair follicle regeneration.
- Induction of Contact Dermatitis : The inflammatory response often manifests as localized dermatitis, which is a desired effect as it indicates sensitization and immune activation.
Clinical Efficacy
Numerous studies have evaluated the effectiveness of DPCP in treating alopecia areata. A systematic review and meta-analysis encompassing 40 studies with over 3,000 patients reported:
- Overall Hair Regrowth Rate : 69%
- Complete Hair Regrowth Rate : 23%
- Efficacy Based on Alopecia Type :
Case Studies
-
Retrospective Study on Treatment Duration :
A study involving 50 patients indicated that after a median treatment duration of three years: -
Comparative Study on Application Protocols :
A comparative analysis showed that patients receiving weekly applications had higher efficacy rates compared to those treated every three weeks. The new treatment protocol shortened the time to significant hair regrowth .
Safety Profile
While DPCP is generally well-tolerated, some adverse effects have been documented:
- Common Side Effects :
- Serious Adverse Events : Rare cases include generalized allergic reactions and outbreaks of vitiligo .
Efficacy Variability
Research indicates variability in treatment outcomes based on patient demographics and disease characteristics. Key findings include:
- Older age at onset correlates with better treatment outcomes .
- Patients with extensive body hair involvement tend to have poorer responses to therapy .
Long-term Outcomes
The recurrence rate post-treatment is approximately 37%, highlighting the need for ongoing management strategies . Continued monitoring and potential retreatment may be necessary for sustained results.
Q & A
Q. What are the key methodological considerations when designing in vivo studies to evaluate DPCP’s immunomodulatory effects in alopecia areata?
Basic Research Focus
- Experimental Design : Begin with a hypothesis-driven approach, such as testing DPCP’s efficacy in inducing hair regrowth via delayed-type hypersensitivity. Use animal models (e.g., C3H/HeJ mice) or human clinical cohorts with standardized alopecia severity scales (e.g., SALT score) .
- Controls : Include placebo-treated groups and cross-validate results with alternative immunotherapies (e.g., squaric acid dibutylester).
- Dosage Protocols : Optimize DPCP concentration gradients (e.g., 0.0001% to 2%) to minimize adverse effects like dermatitis while maximizing therapeutic response .
Q. How can researchers resolve contradictory efficacy data in DPCP clinical trials for alopecia universalis?
Advanced Research Focus
- Data Contradiction Analysis :
- Variable Identification : Compare patient demographics (age, disease duration), DPCP application frequency, and adjuvant therapies (e.g., corticosteroids) across studies .
- Statistical Re-evaluation : Apply meta-analysis tools to pooled datasets, adjusting for heterogeneity using random-effects models.
- Methodological Audits : Scrutinize differences in DPCP formulation purity (e.g., HPLC-validated vs. commercial-grade compounds) and application techniques (occluded vs. non-occluded patches) .
Q. What analytical methods are recommended for quantifying DPCP stability in topical formulations under varying storage conditions?
Basic Research Focus
- Stability Testing : Use accelerated stability protocols (ICH Q1A guidelines) with HPLC-PDA to monitor DPCP degradation products (e.g., diphenylacetylene) at 25°C/60% RH and 40°C/75% RH.
- Data Collection : Track pH, viscosity, and photolytic degradation over 6–12 months. Include mass spectrometry to confirm compound identity .
Q. How should researchers address ethical and safety challenges in DPCP clinical trials involving pediatric populations?
Advanced Research Focus
- Safety Protocols :
- IRB Compliance : Adhere to pediatric-specific ethical guidelines (e.g., assent forms, minimal risk criteria).
- Adverse Event Mitigation : Pre-treat with emollients to reduce irritant reactions; implement dose-titration schedules.
- Long-term Monitoring : Track potential systemic absorption using serum cytokine profiling (e.g., IFN-γ, IL-17) .
Q. What strategies improve reproducibility in DPCP-mediated contact sensitization assays?
Advanced Research Focus
- Standardization :
- Animal Models : Use genetically homogeneous mice (e.g., BALB/c) with controlled sensitization-challenge intervals (7–14 days).
- Endpoint Metrics : Quantify ear swelling via micrometer calipers and immune cell infiltration via histopathology (CD4+/CD8+ T-cell ratios) .
- Blinding : Ensure double-blinded application and data analysis to reduce bias .
Q. How can computational modeling enhance understanding of DPCP’s molecular interactions with skin proteins?
Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Model DPCP’s binding affinity to keratinocyte surface receptors (e.g., MHC class I) using AMBER or GROMACS. Validate with SPR (surface plasmon resonance) assays.
- QSAR Analysis : Corlate DPCP’s cyclopropenone ring electrophilicity with sensitization potency across derivatives .
Q. What are the critical gaps in DPCP’s toxicological profile, and how can they be addressed methodologically?
Basic Research Focus
- Data Gaps : Limited carcinogenicity and teratogenicity studies.
- Testing Frameworks :
- In Vitro : Use Ames test for mutagenicity and zebrafish embryotoxicity models.
- In Silico : Apply OECD QSAR Toolbox for read-across predictions using structurally analogous compounds .
Q. How should researchers optimize DPCP concentration gradients for maximal therapeutic efficacy without inducing tolerance?
Advanced Research Focus
- Dose-Response Curves : Conduct phase I trials with escalating DPCP concentrations (0.001%–0.1%) and monitor CD8+ T-cell clonal expansion via flow cytometry.
- Tolerance Mitigation : Introduce pulsed dosing regimens (e.g., 2-week intervals) to prevent immune exhaustion .
Q. What statistical approaches are robust for analyzing DPCP’s long-term remission rates in alopecia areata?
Advanced Research Focus
- Survival Analysis : Use Kaplan-Meier curves to estimate remission duration, stratified by DPCP concentration and application frequency.
- Multivariate Regression : Adjust for confounders (e.g., autoimmune comorbidities) using Cox proportional hazards models .
Q. How can interdisciplinary collaboration improve DPCP’s translational potential in dermatology?
Basic Research Focus
Propriétés
IUPAC Name |
2,3-diphenylcycloprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c16-15-13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIBTBXNLVOFER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C2=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046545 | |
Record name | Diphenylcyclopropenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886-38-4 | |
Record name | Diphenylcyclopropenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphencyprone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphencyprone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12173 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Diphenylcyclopropenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57541 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenylcyclopropenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-diphenylcycloprop-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.772 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHENCYPRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7G14NW5EC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.